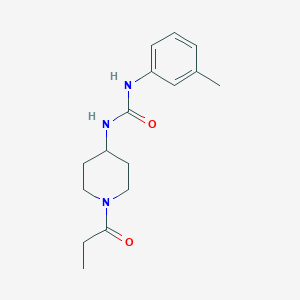
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a propionyl group and a tolylurea moiety. Its chemical properties and biological activities make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, propionyl chloride, and m-tolyl isocyanate.
Reaction Conditions: The piperidine is first reacted with propionyl chloride under controlled conditions to form 1-propionylpiperidine. This intermediate is then treated with m-tolyl isocyanate to yield the final product, this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Techniques like recrystallization and chromatography are employed for purification.
Chemical Reactions Analysis
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating specific biological mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: The inhibition of sEH by this compound can result in the accumulation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
1-(1-Propionylpiperidin-4-yl)-3-m-tolylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) share structural similarities and exhibit similar biological activities. Both compounds act as inhibitors of soluble epoxide hydrolase and have potential therapeutic applications.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable tool for exploring new chemical reactions and biological pathways.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)19-9-7-13(8-10-19)17-16(21)18-14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3,(H2,17,18,21) |
InChI Key |
CWZWLJHZFNKFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















